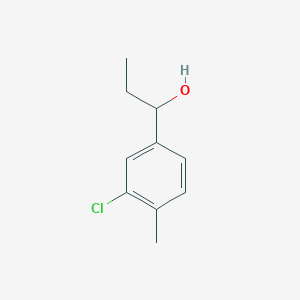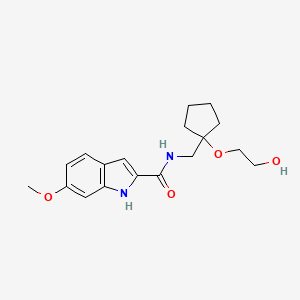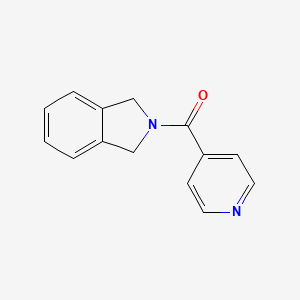
Isoindolin-2-yl(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound with the molecular formula C14H12N2O and a molecular weight of 224.263. It has been used in the synthesis of various derivatives for protein kinase inhibition .
Synthesis Analysis
The synthesis of Isoindolin-2-yl(pyridin-4-yl)methanone involves the preparation of (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives from the corresponding ketone precursor . The central cycle of the heterocyclic system is opened to provide these derivatives . Steric hindrance induced by both heteroaryl rings might explain some observations during the synthesis .Scientific Research Applications
- Isoindolin-2-yl(pyridin-4-yl)methanone derivatives were synthesized and evaluated for their protein kinase inhibitory potency . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining this inhibitory activity.
- Some Isoindolin-2-yl(pyridin-4-yl)methanone derivatives exhibited better anti-fibrosis activity than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6) .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, including Isoindolin-2-yl(pyridin-4-yl)methanone, were synthesized and screened for anti-HIV activity .
Protein Kinase Inhibition
Anti-Fibrosis Activity
Anti-HIV Activity
Aromatic Ketone Synthesis
Mechanism of Action
Target of Action
Isoindolin-2-yl(pyridin-4-yl)methanone has been identified as a relevant scaffold for protein kinase inhibition . The primary targets of this compound are Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cell cycle regulation and neuronal development, respectively.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases. The aminopyrimidine and pyridine moieties of the compound, as well as substituents at certain positions, are critical for these interactions . The planarity of the compound’s structure is essential to maintain its inhibitory potency .
Biochemical Pathways
Upon binding to CLK1 and DYRK1A, Isoindolin-2-yl(pyridin-4-yl)methanone inhibits their kinase activity, affecting downstream signaling pathways. This can lead to changes in cell cycle progression and neuronal development processes .
Result of Action
The molecular and cellular effects of Isoindolin-2-yl(pyridin-4-yl)methanone’s action would depend on the specific context of its use. In general, inhibition of CLK1 and DYRK1A could lead to altered cell cycle dynamics and neuronal development .
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNUVGOXSYNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-2-yl(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

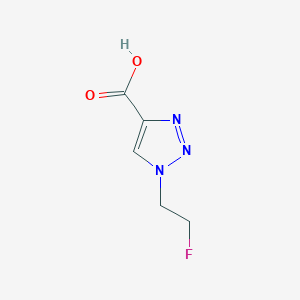
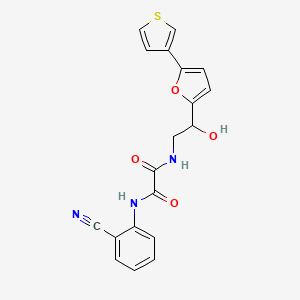
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)
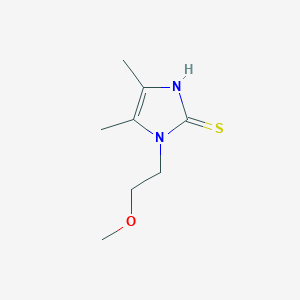
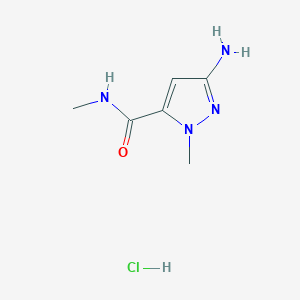
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)
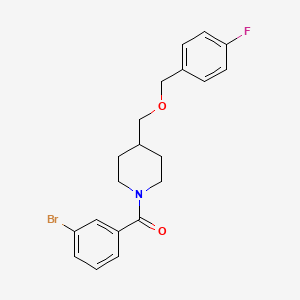
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
